molecular formula C9H7N3O3 B5808855 (hydroxyimino)(imidazo[1,2-a]pyridin-2-yl)acetic acid

(hydroxyimino)(imidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No. B5808855
M. Wt: 205.17 g/mol
InChI Key: UZRRSNNNAOQSPU-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Hydroxyimino)(imidazo[1,2-a]pyridin-2-yl)acetic acid, also known as HIPP, is a synthetic compound that has been studied for its potential therapeutic applications. HIPP has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of (hydroxyimino)(imidazo[1,2-a]pyridin-2-yl)acetic acid is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of certain enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs are involved in the regulation of gene expression and have been found to be overexpressed in various cancers. MMPs are involved in the degradation of extracellular matrix proteins and have been implicated in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been studied for its potential neuroprotective effects by inhibiting the activity of MMPs and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using (hydroxyimino)(imidazo[1,2-a]pyridin-2-yl)acetic acid in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. This compound has also been found to have low toxicity in vitro and in vivo, making it a safe candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of (hydroxyimino)(imidazo[1,2-a]pyridin-2-yl)acetic acid. One direction is to further investigate the mechanism of action of this compound and its potential targets. Another direction is to study the efficacy of this compound in combination with other drugs in cancer treatment. In addition, further research is needed to determine the optimal dosage and administration of this compound in different diseases. Finally, the development of more soluble derivatives of this compound may enhance its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in disease treatment.

Synthesis Methods

The synthesis of (hydroxyimino)(imidazo[1,2-a]pyridin-2-yl)acetic acid involves a multistep process that includes the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzimidazole with hydroxylamine hydrochloride, followed by reaction with ethyl chloroacetate. The product is then hydrolyzed to yield this compound. The purity of this compound can be confirmed using various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.

Scientific Research Applications

(hydroxyimino)(imidazo[1,2-a]pyridin-2-yl)acetic acid has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-9(14)8(11-15)6-5-12-4-2-1-3-7(12)10-6/h1-5,15H,(H,13,14)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRRSNNNAOQSPU-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=CN2C=C1)/C(=N/O)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.